molecular formula C6H3Cl2NO2<br>(C5H2N)Cl2COOH<br>C6H3Cl2NO2 B1669233 Clopyralid CAS No. 1702-17-6

Clopyralid

Cat. No.: B1669233
CAS No.: 1702-17-6
M. Wt: 192.00 g/mol
InChI Key: HUBANNPOLNYSAD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound, a member of the Pyridine (Picolinic Acid) herbicide family, is primarily targeted at annual and perennial broadleaf weeds . It is particularly effective against species from the sunflower, legume, and knotweed families .

Mode of Action

This compound operates as an auxin mimic . Auxins are a type of plant hormone that regulates various aspects of plant growth and development. By mimicking auxins, this compound disrupts normal plant growth patterns. It is believed to acidify the cell wall, leading to cell elongation . At low concentrations, this compound can stimulate RNA, DNA, and protein synthesis, leading to uncontrolled cell division and disorganized growth . This eventually results in the destruction of vascular tissue .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell growth and division . The compound’s auxin-mimicking properties lead to an increase in RNA, DNA, and protein synthesis, causing unregulated cell division and disordered growth . This can eventually lead to the degradation of the plant’s vascular tissue .

Pharmacokinetics

This compound is relatively persistent in the environment, with an average soil half-life of 40 days . It is degraded almost entirely by microbial metabolism in soils and aquatic sediments . The compound is highly water-soluble (1,000 ppm), which, combined with its low adsorption potential, suggests it has high mobility potential .

Result of Action

The primary result of this compound’s action is the death of targeted plants. This is achieved through the disruption of normal growth patterns, leading to uncontrolled cell division, disorganized growth, and ultimately, the destruction of vascular tissue . In addition, this compound has been found to induce chromosome aberrations and DNA damage in a dose and time-dependent manner .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. Its persistence in the environment implies that it has the potential to be highly mobile and a contamination threat to water resources and non-target plant species . No extensive offsite movement has been documented .

Biochemical Analysis

Biochemical Properties

Clopyralid functions as an auxin mimic, disrupting normal plant growth by mimicking the plant hormone auxin . This herbicide interacts with various biomolecules, including enzymes and proteins involved in cell wall acidification and elongation . At low concentrations, this compound stimulates RNA, DNA, and protein synthesis, leading to uncontrolled cell division and disorganized growth . The herbicide’s interaction with these biomolecules ultimately results in the destruction of vascular tissues in susceptible plants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing unregulated cell division and disordered growth, which can lead to the degradation of vascular tissues . This compound affects cell signaling pathways by mimicking auxin, leading to abnormal growth patterns . Additionally, it impacts gene expression by stimulating the synthesis of RNA, DNA, and proteins . These cellular effects contribute to the herbicide’s effectiveness in controlling broadleaf weeds.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a synthetic auxin or auxin mimic . By mimicking the plant growth hormone auxin (indole acetic acid), this compound causes uncontrolled and disorganized plant growth, leading to plant death . The herbicide binds to auxin receptors, triggering a cascade of events that result in abnormal cell elongation and division . This binding interaction disrupts normal cellular processes and ultimately leads to the destruction of vascular tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The herbicide is known for its persistence in both soil and water systems, depending on environmental conditions . This compound’s stability allows it to remain active for extended periods, leading to long-term effects on cellular function . Studies have shown that this compound can persist in the environment for months to years, with microbial metabolism being the primary degradation mechanism . This persistence can result in prolonged exposure and potential impacts on non-target plant species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound can stimulate growth by inducing RNA, DNA, and protein synthesis . At higher concentrations, it decreases cell division and growth, leading to plant death . In animal models, this compound has been shown to have low mammalian toxicity, with no significant adverse effects observed at typical exposure levels . High doses can lead to cytotoxic and genotoxic effects, as observed in studies on Allium cepa roots .

Metabolic Pathways

This compound is not metabolized in the environment . It remains stable to hydrolysis at environmentally relevant pHs and is not significantly degraded by photodegradation in water . The primary degradation pathway for this compound is microbial metabolism in soils and aquatic sediments . This stability and persistence contribute to its effectiveness as a herbicide but also raise concerns about its potential environmental impact.

Transport and Distribution

This compound is highly soluble in water and has a high potential for leaching to groundwater . It is transported within plants through the xylem and phloem, allowing it to reach target tissues and exert its herbicidal effects . This compound’s ability to persist in dead plants and compost can lead to its accumulation in the environment, posing risks to non-target plant species . The herbicide’s transport and distribution are influenced by its chemical properties, including its solubility and volatility .

Subcellular Localization

The subcellular localization of this compound involves its interaction with specific cellular compartments and organelles. As an auxin mimic, this compound targets the cell wall, leading to acidification and elongation . It also affects the nucleus by stimulating RNA, DNA, and protein synthesis . The herbicide’s localization to these subcellular compartments is essential for its mode of action and effectiveness in controlling broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Clopyralid can be synthesized through various methods. One common method involves the chlorination of 2-pyridinecarboxylic acid to produce 3,6-dichloropyridine-2-carboxylic acid . The reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through an electrochemical synthesis method. This involves the electrochemical chlorination of pyridine-2-carboxylic acid, followed by concentration and purification processes using membrane concentration and separation technologies . The final product is obtained through multistage membrane concentration processes to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Clopyralid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to produce chlorinated pyridine derivatives.

    Reduction: Reduction reactions can convert this compound to less chlorinated or non-chlorinated pyridine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated pyridine derivatives, which can have different herbicidal properties .

Scientific Research Applications

Clopyralid has a wide range of applications in scientific research:

Properties

IUPAC Name

3,6-dichloropyridine-2-carboxylic acid
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InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
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InChI Key

HUBANNPOLNYSAD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Cl
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Molecular Formula

Record name CLOPYRALID
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DSSTOX Substance ID

DTXSID9029221
Record name Clopyralid
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Molecular Weight

192.00 g/mol
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Physical Description

White odorless solid; [Merck Index] Colorless or white odorless solid; [ICSC] White powder; [MSDSonline], ODOURLESS WHITE OR COLOURLESS CRYSTALS.
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Solubility

In water, 7.85X10+3 mg/L (distilled water); 188 g/L at pH 5, 143 g/L ay pH 7; 157 g/L at pH 9, all at 20 °C, Approximately 1000 ppm in water at 25 °C, Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene, Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104, Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL, Solubility in water at 20 °C: poor
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Vapor Pressure

0.000012 [mmHg], 9.98X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.002
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Mechanism of Action

Selective systemic herbicide, absorbed by the leaves and roots, with translocation both acropetally and basipetally, and accumulation in meristematic tissue. Exhibits an auxin type reaction. Acts on cell elongation and respiration.
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Color/Form

White crystalline solid, Colorless crystals

CAS No.

1702-17-6
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Record name 2-Pyridinecarboxylic acid, 3,6-dichloro-
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Melting Point

151-152 °C
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Synthesis routes and methods

Procedure details

To a reaction flask containing 400 milliliters of water was added 30 grams (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid and 4.5 grams (0.11 mole) of sodium hydroxide dissolved in 25 milliliters of water. The reaction was heated to reflux and maintained under reflux while an additional 4.5 grams of sodium hydroxide dissolved in 25 milliliters of water was added dropwise over 50 minutes. The resulting solution was thereafter heated an additional 45 minutes under reflux and cooled to room temperature. The reaction mixture was mixed with 100 milliliters of methylene chloride and the solution acidified with 35 milliliters of concentrated hydrochloric acid. The two phases which formed were separated and the aqueous layer extracted twice with methylene chloride. The extracts were combined and dried over magnesium sulfate and the solvent evaporated to give 13.1 grams (62 percent of theoretical) of 3,6-dichloropicolinic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does clopyralid exert its herbicidal effect?

A1: this compound is a synthetic auxin herbicide that mimics the plant growth hormone indole-3-acetic acid (IAA). [] It disrupts normal plant growth by binding to auxin receptors, leading to uncontrolled and unsustainable growth. [, ] This ultimately results in plant death.

Q2: What are the visible symptoms of this compound exposure in susceptible plants?

A2: this compound exposure typically manifests as epinasty (downward bending of leaves), leaf malformations, chlorosis (yellowing of leaves), and ultimately, necrosis (tissue death). [, , , ]

Q3: Is ethylene production involved in this compound-induced injury?

A3: Research suggests that while this compound can induce ethylene production in susceptible plants like sunflower (Helianthus annuus), this effect is not observed in tolerant species like rapeseed (Brassica napus). [, , ] This suggests that ethylene may play a role in this compound injury in some species, but other mechanisms are likely involved.

Q4: How does this compound differ from other auxinic herbicides in its effects on corn (Zea mays)?

A4: Studies show that this compound is significantly less phytotoxic to corn compared to other auxinic herbicides such as dicamba, 2,4-D, picloram, and fluroxypyr. [] this compound caused minimal damage to corn growth and development, even at higher application rates.

Q5: What is the molecular formula and weight of this compound?

A5: this compound is represented by the molecular formula C6H3Cl2NO2 and has a molecular weight of 192.01 g/mol. []

Q6: How does temperature affect the dissipation of this compound in soil?

A6: Research indicates that this compound dissipation in soil is temperature-dependent. [] Higher temperatures accelerate the breakdown process, with a half-life of 4.1 days at 30°C compared to 46.2 days at 10°C.

Q7: Does shading influence this compound degradation in field conditions?

A7: Yes, field studies have demonstrated that this compound degradation is significantly slower in shaded areas compared to unshaded areas, likely due to reduced microbial activity and photodegradation. []

Q8: How does the structure of aminopyralid, a related herbicide, compare to this compound, and what are the implications for their herbicidal activity?

A8: Aminopyralid shares a similar pyridine carboxylic acid structure with this compound but possesses an amino group instead of a chlorine atom at the 4th position. [] This structural difference contributes to aminopyralid's higher herbicidal activity, requiring lower application rates for similar control levels compared to this compound.

Q9: Does the formulation of this compound affect its efficacy in controlling honey mesquite (Prosopis glandulosa)?

A9: Studies have shown that mixtures of this compound esters with triclopyr esters generally enhance efficacy against honey mesquite compared to individual herbicides. [] For instance, a 1:1 mixture of this compound (monoethanolamine salt) and triclopyr (butoxyethyl ester) at 0.28 kg ae ha-1 each achieved high mortality rates.

Q10: How does the formulation of this compound affect its absorption by honey mesquite?

A10: Research indicates that carriers like water, diesel oil plus water, or water plus surfactant showed no significant difference in efficacy when used as this compound carriers for foliar applications on honey mesquite. []

Q11: Can this compound accumulate in compost, and what factors influence this process?

A11: Yes, this compound can accumulate in compost, especially when recycled compost is repeatedly used as a bulking agent. [] Moisture content of the recycled compost plays a significant role in this accumulation. Lower moisture content reduces accumulation, and replacing a portion of recycled compost with a different bulking agent can also mitigate excessive buildup.

Q12: What are the recommended practices for managing this compound-contaminated grass clippings?

A12: Research suggests a waiting period of up to one year after this compound application before using treated grass clippings as compost feedstock. [] This allows for sufficient degradation of the herbicide and minimizes its potential transfer to compost.

Q13: Can this compound be taken up by crops from contaminated compost?

A13: Yes, studies have shown that forage corn can absorb this compound from soil amended with contaminated compost. [] The rate and extent of uptake depend on factors such as soil type and the use of amendments like activated carbon.

Q14: Has this compound resistance been reported in weed species?

A14: Yes, resistance to this compound has been reported in various weed species, including yellow starthistle (Centaurea solstitialis) and lawn burweed (Soliva sessilis). [, ] This resistance often arises from the continuous use of this compound and other pyridine herbicides.

Q15: What is the mechanism of this compound resistance in the identified resistant yellow starthistle population?

A15: The resistant yellow starthistle population exhibits cross-resistance to this compound and other auxinic herbicides, including picloram. [] While the exact mechanism remains unclear, studies suggest that it likely involves processes beyond just differences in herbicide uptake, translocation, or metabolism.

Q16: Does the this compound-resistant lawn burweed population exhibit cross-resistance to other herbicides?

A16: Yes, the resistant lawn burweed population demonstrates cross-resistance to other auxinic herbicides like dicamba, MCPA, and picloram but not to mecoprop. [] This multiple resistance poses a significant challenge for managing this weed, necessitating alternative strategies like promoting turfgrass competition.

Q17: What analytical techniques are commonly employed for quantifying this compound in various matrices?

A17: Gas chromatography with electron capture detection (GC-ECD) is commonly used for quantifying this compound residues in soil samples. [] For compost and plant materials, liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been identified as a reliable and sensitive method for this compound quantification. []

Q18: Are there alternative herbicides for controlling weeds in situations where this compound resistance is a concern?

A18: Yes, alternative herbicides with different modes of action are crucial for managing this compound-resistant weeds. For instance, in sugarbeet fields, tank mixtures of this compound with desmedipham/phenmedipham plus endothall, and the use of petroleum oil adjuvants have shown promise in controlling Canada thistle (Cirsium arvense). []

Q19: Are there any non-chemical alternatives for managing weeds in strawberry (Fragaria × ananassa) production?

A19: Yes, hand-weeding remains a viable alternative for controlling weeds in strawberry production, particularly for troublesome weeds that escape conventional control methods. [] This method, though labor-intensive, offers a non-chemical approach to weed management.

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